![molecular formula C9H8N2O4 B2777620 N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine CAS No. 808101-24-8](/img/structure/B2777620.png)
N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine
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Description
N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine, also known as 3-nitro-4-hydroxyacetanilide, is a chemical compound used in a variety of research applications. This compound is an aromatic nitro compound and is widely used in the synthesis of nitro compounds. It is also used in the synthesis of a variety of other compounds, including pharmaceuticals, dyes, and fragrances. In
Scientific Research Applications
Expedient Synthesis of N-Methyl- and N-Alkylamines
N-Methyl- and N-alkylamines are crucial in academic research and industrial production due to their significant roles in life-science molecules. A method employing nitrogen-doped, graphene-activated Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines from nitroarenes or amines and aldehydes demonstrates the value of innovative synthesis techniques in developing functional amines for various applications (Senthamarai et al., 2018).
Synthesis and Characterization of Carcinogen Models
The synthesis and aqueous solution chemistry of certain carcinogen models, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, highlight the importance of understanding the chemical behavior of potential carcinogens. This research is critical for developing safer chemicals and assessing environmental and health risks (Rajagopal et al., 2003).
Metabolic Activation and Carcinogenicity
The study of the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferases (STs) is pivotal in understanding the mechanisms behind the carcinogenicity of certain compounds. This research provides insights into how these compounds are activated in the human body, potentially leading to DNA damage and cancer, underscoring the significance of metabolic pathways in toxicology (Chou, Lang, & Kadlubar, 1995).
Electrophilic Amination and Acetamidation
Research on electrophilic amination and acetamidation of aromatic compounds in polyphosphoric acid demonstrates advanced methods for introducing amino and acetamido groups into aromatic compounds. These reactions are crucial for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science (Velikorodov et al., 2020).
Graphene-based Catalysts in Nitro Compound Reduction
The development of graphene-based catalysts for the reduction of nitro compounds to amines is a significant advancement in green chemistry. These catalysts offer environmentally friendly alternatives for the synthesis of amines, which are essential in producing pharmaceuticals, dyes, and polymers. The application of graphene derivatives in catalysis not only enhances the efficiency of nitro compound reduction but also supports the sustainable production of valuable chemicals (Nasrollahzadeh et al., 2020).
properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-7(12)15-10-6-8-3-2-4-9(5-8)11(13)14/h2-6H,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHFCXXSDCCLOA-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine |
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